Riboflavin
Description
Properties
IUPAC Name |
7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12+,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNGANRZJHBGPY-SCRDCRAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O6 | |
| Record name | RIBOFLAVIN | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | RIBOFLAVIN | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID8021777 | |
| Record name | Riboflavin | |
| Source | EPA DSSTox | |
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Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow to orange-yellow crystalline powder, with slight odour, Orange-yellow solid; [Merck Index] Dark yellow powder; [Sigma-Aldrich MSDS], Solid, ORANGE-YELLOW CRYSTALS. | |
| Record name | RIBOFLAVIN | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
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Solubility |
Soluble in sodium chloride solutions; 0.0045 g/100 mL of absolute ethanol at 27.5 °C; slightly sol in cyclohexanol, amyl acetate and benzyl alcohol, phenol; insoluble in ether, chloroform, acetone, benzene; very soluble in dilute alkalies (with decomposition), SOLUBILITY IN WATER AT 25 °C: 10-13 MG/100 ML, Slightly soluble in alcohols; insoluble in lipid solvents, Insoluble in ethyl ether, acetone, chloroform; slightly soluble in ethanol, In water, of 0.1 g/L at 20 °C; 0.071 g/L and 0.085 g/L at 25 °C, 0.0847 mg/mL, Solubility in water, g/100ml at 25 °C: 0.01 | |
| Record name | Riboflavin | |
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| Source | Human Metabolome Database (HMDB) | |
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| Record name | RIBOFLAVIN | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Color/Form |
Fine orange-yellow needles from 2N acetic acid, alcohol, water, or pyridine ... three different crystal forms, Orange to yellow crystals or needles | |
CAS No. |
83-88-5 | |
| Record name | Riboflavin | |
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| Record name | Riboflavin [USP:INN:BAN] | |
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| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000244 | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Melting Point |
280 °C (decomposes), MP: Decomposes at 278-282 °C (darkens at about 240 °C), 290 °C | |
| Record name | Riboflavin | |
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| URL | https://www.drugbank.ca/drugs/DB00140 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/817 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Riboflavin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000244 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Biotransformation: Bridging Microbial and Chemical Synthesis
Biotransformation accounts for approximately 50% of global riboflavin production. This hybrid method involves two stages: microbial conversion of glucose to D-ribose followed by chemical synthesis of this compound.
Microbial Production of D-Ribose
Mutant strains of Bacillus pumilus are employed to convert glucose into D-ribose via the pentose phosphate pathway. Genetic modifications in these strains enhance ribose production by deregulating feedback inhibition and optimizing carbon flux toward ribose-5-phosphate. The fermentation occurs at 30–37°C with a pH of 6.5–7.2, yielding up to 80 g/L D-ribose after 72 hours.
Chemical Conversion to this compound
D-ribose undergoes a six-step chemical synthesis involving:
- Phosphorylation to ribose-5-phosphate.
- Condensation with 4,5-dimethyl-2-nitroaniline to form the ribityl side chain.
- Cyclization and oxidation to produce the isoalloxazine ring.
A patented method (US2332548A) describes dissolving this compound in sodium hydroxide and sodium borate to enhance solubility, followed by precipitation and drying. This process achieves >95% purity but requires costly catalysts and generates hazardous byproducts.
Chemical Synthesis: Traditional yet Declining
Direct chemical synthesis contributes 20% of global this compound production. The process begins with D-glucose or D-ribose and involves:
- Oxidation to form alloxan.
- Coupling with ribitylamine.
- Reductive cyclization to yield the isoalloxazine structure.
Key challenges include low yields (40–50%) and high energy consumption due to multiple purification steps. For instance, the synthesis of 1 kg this compound generates 8–10 kg of waste, primarily nitrobenzene derivatives.
Microbial Fermentation: The Dominant Industrial Method
Fermentation produces over 30% of this compound globally, leveraging engineered microbial strains for high yields and cost efficiency.
Ashbya gossypii: The Filamentous Fungus
Ashbya gossypii remains the preferred organism for large-scale fermentation due to its genetic stability and high this compound output (15–20 g/L).
Fermentation Conditions
- Medium : Glucose (100–150 g/L), corn steep liquor (20–30 g/L), and glycine (5–10 g/L).
- Parameters : pH 6.5–7.5, 26–28°C, 0.3 vvm aeration, 5–7 days.
Lipid supplementation (e.g., corn oil) enhances yields by 20% by stabilizing the cell membrane and prolonging the production phase.
Genetic Optimizations
Overexpression of the RIB gene cluster (RIB1–RIB7) and deletion of the SEF1 repressor increase flux through the this compound pathway. Strain engineering has reduced byproduct formation (e.g., erythritol) by 90%, improving substrate-to-product conversion.
Bacillus subtilis: Metabolic Engineering Powerhouse
Engineered B. subtilis strains achieve this compound titers of 16 g/L in 48 hours, surpassing fungal systems in speed.
Strain Development
- Mutagenesis : Resistance to purine analogs (8-azaguanine) deregulates purine biosynthesis, increasing GTP availability.
- Gene Overexpression : Amplifying ribGBAH operon expression elevates this compound synthase activity.
- Carbon Flux Optimization : Fed-batch fermentation with molasses (60–80 g/L) and corn steep liquor maintains carbon limitation, directing 70% of glucose toward this compound.
Fermentation Dynamics
Agitation speed critically impacts oxygen transfer and product formation. A two-phase strategy (600 rpm for growth, 900 rpm for production) maximizes this compound crystallization in the broth.
Candida famata: Iron-Sensitive Fermentation
C. famata produces this compound via a pH-stat process (pH 5.0–6.0) but requires iron-free equipment due to enzyme inhibition. Although yields reach 10 g/L, the method’s sensitivity to trace metals has rendered it economically unviable compared to B. subtilis.
Metabolic Engineering and Synthetic Biology Advances
Recent breakthroughs in strain engineering have pushed this compound titers beyond 20 g/L.
Bacillus subtilis Mutants
- RPE Deletion : Inactivating ribulose-5-phosphate epimerase (rpe) redirects carbon to the pentose phosphate pathway, increasing this compound synthesis by 5-fold (479.90 mg/L → 977.29 mg/L).
- Promoter Engineering : Replacing native promoters with strong constitutive variants (P1, P2) elevates rib operon expression 15-fold.
Comparative Analysis of Preparation Methods
| Parameter | Biotransformation | Chemical Synthesis | Microbial Fermentation |
|---|---|---|---|
| Yield (g/L) | 8–10 | 6–8 | 15–20 |
| Cost ($/kg) | 25–30 | 35–40 | 10–15 |
| Time (Days) | 7–10 | 5–7 | 3–5 |
| Purity (%) | 95–98 | 90–92 | 98–99.5 |
| Carbon Efficiency | 45% | 30% | 70% |
Table 1: Industrial performance metrics of this compound production methods.
Downstream Processing and Crystallization
This compound’s low solubility (12 mg/L in water) necessitates crystallization from fermentation broth.
Crystallization Techniques
Industrial Applications and Market Dynamics
Fermentation-derived this compound dominates the nutraceutical (60%) and animal feed (30%) markets due to its low cost and high purity. Chemical synthesis persists in pharmaceuticals for enantiomerically pure forms, while biotransformation supplies niche organic synthesis intermediates.
Chemical Reactions Analysis
Types of Reactions
Riboflavin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lumichrome and lumiflavin.
Reduction: It can be reduced to form dihydrothis compound.
Photodegradation: Exposure to light can lead to the breakdown of this compound into various photoproducts
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Photodegradation: This reaction occurs under exposure to ultraviolet light
Major Products
Lumichrome: Formed through photodegradation.
Lumiflavin: Another product of photodegradation.
Dihydrothis compound: Formed through reduction
Scientific Research Applications
Nutritional Supplement
Riboflavin is globally used as a nutritional supplement for both humans and animals . It is essential for energy production from carbohydrates, fats, and proteins . this compound deficiency can lead to various health issues, making its supplementation vital for maintaining overall health .
Anti-Inflammatory Properties
This compound has demonstrated anti-inflammatory effects in several studies . It can attenuate indicators of NLRP3 inflammasome activation in macrophages, reducing the maturation and secretion of cytokines like IL-1β and IL-18 . Studies have shown that this compound inhibits the production of IL-1β and IL-18 in mice treated with monosodium urate crystals, which typically induce inflammation . This anti-inflammatory action is linked to this compound's ability to prevent mitochondrial perturbations, such as the production of mitochondrial reactive oxygen species (ROS) and the release of mitochondrial DNA, which trigger NLRP3 inflammasome assembly .
This compound has been found to disrupt the activity of caspase-1 and inhibit AIM2, NLRC4, and non-canonical inflammasomes . It can also disrupt IL-1β release in response to triggers like dsDNA, flagellin, and lipopolysaccharide (LPS) . Furthermore, this compound inhibits IL-1β secretion resulting from bacteria-mediated inflammasome activation . These findings suggest that this compound has both antioxidant and anti-inflammasome properties that regulate the inflammatory response .
Treatment of Medical Conditions
Sufficient intake of this compound through diet or supplements may protect against various medical conditions, including sepsis and ischemia . this compound has been used in the treatment of inflammatory diseases such as angular cheilitis, glossitis, cataracts, and migraine headaches . In a randomized trial, a daily dose of 400 mg of this compound reduced the frequency of migraine attacks in adults . Moreover, this compound's antioxidant properties contribute to its anti-aging, anti-inflammatory, and anti-cancer effects .
This compound 5'-phosphate has been approved by the FDA as an ophthalmic formulation for treating corneal ectasia . this compound can improve the synthesis of a normal extracellular matrix and downregulate reactive oxygen species (ROS) levels in keratoconus corneal stroma cells .
Microbial Production
Microorganisms can produce this compound, making them valuable for industrial production . Various methods, including media component optimization, mutations and screening, genetic engineering, and biocatalyst conversion, have been used to improve this compound production . For instance, Ashbya gossypii has been genetically modified to enhance this compound production, with strains yielding up to 13.7 g/L of this compound through genetic techniques and supplement optimization .
Methods to Enhance Microbial this compound Production:
- Media Component Optimization: Supplementation with glycine and hypoxanthine, precursors for GTP, can increase this compound production in A. gossypii .
- Mutations and Screening: UV light exposure of A. gossypii spores has been used to create mutated strains with improved this compound yield .
- Genetic Engineering: Genetic techniques have significantly increased this compound production in A. gossypii strains .
- Biocatalyst Conversion: Utilizing biocatalysts to convert precursors into this compound .
Antioxidant Properties
This compound functions as an antioxidant by supporting the activity of glutathione reductase, an enzyme that requires flavin adenine dinucleotide (FAD) as a cofactor . It also influences antioxidant enzyme gene expression through other pathways . In headache models, this compound administration has been shown to increase brain microsomal glutathione peroxidase activity .
Impact on Eye Health
The carotenoids lutein, zeaxanthin, and meso-zeaxanthin are found in the macula lutea and are recommended as dietary supplements for preventing visual loss from age-related macular degeneration (AMD) and other ocular diseases . These carotenoids act as short-wavelength (blue) light absorbers and antioxidants in the retina . Lutein and zeaxanthin can insert themselves into biological membranes, increasing the rigidity of the lipid bilayer and reducing its susceptibility to oxidative degradation .
Supporting Data Table
Mechanism of Action
Riboflavin exerts its effects by acting as a precursor for the coenzymes flavin mononucleotide and flavin adenine dinucleotide. These coenzymes are involved in various redox reactions that are essential for cellular respiration and energy production. This compound also plays a role in the metabolism of other vitamins, such as niacin and vitamin B6 .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Riboflavin vs. FMN and FAD
FMN (flavin mononucleotide) and FAD (flavin adenine dinucleotide) are this compound-derived coenzymes with distinct roles:
- FMN : Formed via ATP-dependent phosphorylation of this compound by flavokinase. It serves as a prosthetic group in enzymes like NADH dehydrogenase, exhibiting similar fluorescence intensity to this compound .
- FAD: Synthesized from FMN by FAD synthetase. The adenosine moiety in FAD reduces fluorescence emission compared to this compound and FMN due to quenching effects .
| Property | This compound | FMN | FAD |
|---|---|---|---|
| Solubility | Low in water | High in water | High in water |
| Redox Potential (E₀') | -0.19 V | Similar to this compound | Similar to this compound |
| Enzymatic Role | Precursor | Electron carrier | Electron carrier + ATP-linked reactions |
| Stability | UV-sensitive | Moderate | Moderate |
Key Functional Differences :
- FAD participates in two-electron transfer reactions (e.g., succinate dehydrogenase), while FMN is involved in one-electron transfers (e.g., cytochrome P450 reductase) .
- FAD’s adenosine moiety enhances binding affinity to apoproteins, enabling diverse catalytic roles compared to this compound .
Structural and Functional Modifications:
- π-Extended Flavins: Compounds like 3a (Flox) exhibit redox potentials (-370 to -128 mV) and voltammetric behavior similar to this compound but with altered electron density due to extended conjugation .
- Exocyclic Substitutions : Analogs with methyl or halogen groups show reduced binding to egg white apoprotein, highlighting the importance of the ribityl chain in protein interactions .
Enzymatic Processing :
Stability in Encapsulated vs. Free Forms
Free this compound degrades rapidly under heat (retention drops to 9.99% at 95°C for 6 h) and UV light. Encapsulation in soy protein isolate (SPI) gels via HIU-HHP treatment improves retention by 20–30% by forming a physical barrier against environmental stressors . In contrast, FMN and FAD in protein-bound states exhibit natural stability but lack comparable encapsulation strategies.
Species-Specific Metabolism
In Aphelenchoides besseyi (a plant-parasitic nematode), this compound metabolism lacks this compound kinase, unlike Bursaphelenchus xylophilus. This limits FAD synthesis, affecting redox enzyme function .
Biological Activity
Riboflavin, also known as vitamin B2, is a water-soluble vitamin that plays a crucial role in various biological processes within the human body. Its biological activity is primarily linked to its function as a precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are essential for numerous enzymatic reactions. This article discusses the biological activity of this compound, focusing on its antioxidant properties, role in metabolic pathways, and potential therapeutic applications.
1. Antioxidant Properties
This compound exhibits significant antioxidant activity, which is vital for protecting cells from oxidative stress. It participates in redox reactions and enhances the activity of various antioxidant enzymes.
- Reactive Oxygen Species (ROS) Modulation : this compound can induce the production of ROS under certain conditions, which can modulate immune responses and contribute to cellular signaling pathways .
- Antioxidant Enzyme Activation : Studies have shown that this compound enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT). For instance, this compound treatment in human keratoconus cells resulted in increased gene expression of these enzymes .
Case Study: this compound Deficiency
A study demonstrated that this compound deficiency leads to decreased mRNA levels of antioxidant enzymes in various tissues, including muscle and intestine. This deficiency correlates with increased oxidative stress markers, indicating the importance of this compound in maintaining redox homeostasis .
2. Role in Metabolic Pathways
This compound is essential for several metabolic pathways, particularly those involving energy production and the metabolism of other vitamins.
Energy Metabolism
- This compound is critical for the metabolism of carbohydrates, fats, and proteins. It acts as a cofactor for enzymes involved in the Krebs cycle and fatty acid oxidation .
- The conversion of this compound to FMN and FAD is crucial for the activity of dehydrogenases, which play a key role in energy production.
Vitamin Metabolism
This compound is involved in the metabolism of other B vitamins:
- It assists in converting niacin (vitamin B3) from tryptophan and plays a role in the activation of pyridoxine (vitamin B6) and folate (vitamin B9) through its coenzyme forms .
3. Therapeutic Applications
Recent research has explored the potential therapeutic applications of this compound beyond its nutritional role.
Antimicrobial Activity
This compound has shown promise as an antimicrobial agent. It affects bacterial growth by targeting this compound biosynthesis pathways in Gram-positive bacteria like Staphylococcus aureus. Compounds that inhibit these pathways could serve as novel antibacterial agents .
Clinical Studies
- A randomized controlled trial indicated that this compound supplementation could lower blood pressure in individuals with specific genetic backgrounds (MTHFR genotype), suggesting its potential role in cardiovascular health .
- Another study highlighted improvements in mental health outcomes associated with this compound supplementation among older adults, linking it to cognitive function .
4. Data Tables
The following tables summarize key findings from various studies on this compound's biological activity:
| Study | Population | Intervention | Key Findings |
|---|---|---|---|
| Boisvert et al. (1993) | Adults aged 70+ | Incremental this compound intake | Increased urinary excretion correlating with intake levels |
| Madigan et al. (1998) | Adults aged 65–91 | 1.6 mg/day vs. placebo | Significant reduction in EGRAC with this compound supplementation |
| Rooney et al. (2020) | Adults with MTHFR genotype | 1.6 mg/day vs. placebo | Lowered systolic and diastolic BP compared to placebo |
5. Conclusion
This compound serves multiple critical functions within the body, primarily through its roles as a coenzyme and antioxidant. Its involvement in energy metabolism and potential therapeutic applications highlights its significance beyond mere nutrition. Continued research into this compound's biological activities may uncover further benefits and applications in health care.
Q & A
Q. Q1. What experimental methodologies are used to investigate riboflavin's role in cellular energy metabolism?
Answer: this compound (as FMN/FAD) is a cofactor for flavoproteins involved in redox reactions. Key methodologies include:
- In vitro enzyme assays : Measure flavoprotein activity (e.g., glutathione reductase) under this compound-deficient vs. replete conditions .
- Knockout models : Use Saccharomyces cerevisiae or Ashbya gossypii mutants to study this compound biosynthesis pathways and metabolic flux .
- Biomarker analysis : Quantify urinary this compound excretion or erythrocyte glutathione reductase activation coefficient (EGRAC) to assess status .
Intermediate Research Questions
Q. Q2. How do researchers address contradictions in clinical trial outcomes for this compound supplementation?
Answer: Conflicting results (e.g., migraine prophylaxis vs. null effects) are analyzed via:
- Dose-response stratification : Trials using 200–400 mg/day this compound show efficacy in reducing migraine frequency, while lower doses (≤50 mg) lack significance .
- Population heterogeneity : Genetic polymorphisms (e.g., MTHFR) may modify this compound’s effects on homocysteine metabolism .
- Biomarker validation : Pre-trial EGRAC measurements ensure baseline deficiency, improving response detectability .
Q. Q3. What statistical designs are optimal for screening variables affecting this compound production in microbial systems?
Answer:
- Plackett-Burman Design (PBD) : Screens 11–20 variables in minimal runs (e.g., identifying MgSO₄, urea, and CuCl₂ as critical for Bacillus subtilis this compound yields) .
- Central Composite Design (CCD) : Optimizes significant factors (e.g., this compound + sodium nitrate ratios in Metarhizium robertsii) using response surface methodology .
Q. Example Table: Variables Screened via PBD in Gluconobacter oxydans
| Variable | Low Level (-) | High Level (+) | Significance (P-value) |
|---|---|---|---|
| FeCl₂ | 0.01 g/L | 0.05 g/L | <0.001 |
| MnCl₂ | 0.005 g/L | 0.02 g/L | 0.003 |
| Yeast extract | 5 g/L | 15 g/L | 0.012 |
Advanced Research Questions
Q. Q4. How can genome-scale metabolic models (GEMs) improve this compound overproduction in Ashbya gossypii?
Answer:
- Two-phase modeling : Simulate trophic (growth) vs. productive (this compound synthesis) phases to identify metabolic bottlenecks (e.g., NADPH/ATP demands) .
- Transcriptomic integration : Overlay RNA-seq data onto GEMs to pinpoint upregulated pathways (e.g., purine metabolism) during this compound production .
- Flux balance analysis (FBA) : Predict knockout targets (e.g., FAD1 deletion) to redirect carbon flux toward this compound .
Q. Q5. What advanced techniques resolve this compound instability during analytical sample preparation?
Answer:
- Light-protected extraction : Use amber vials and low-temperature processing to prevent photodegradation .
- Solid-phase microextraction (SPME) : Minimize alkaline exposure by adjusting pH to 5–6 during extraction .
- LC-MS/MS with stable isotopes : Employ deuterated this compound as an internal standard for quantification in complex matrices .
Q. Q6. How do researchers validate this compound’s role in epigenetics and oxidative stress modulation?
Answer:
- ChIP-seq : Map histone demethylase (e.g., LSD1) activity in this compound-deficient cells to assess FAD-dependent epigenetic changes .
- ROS quantification : Use fluorescent probes (e.g., DCFH-DA) to measure this compound’s dual role as pro-oxidant (under UV) vs. antioxidant (via glutathione redox cycling) .
Methodological Guidelines
- Experimental design : Use factorial designs (e.g., 2⁴ factorial in the Linxian trial) to test multi-nutrient interactions .
- Data contradiction resolution : Apply sensitivity analysis (e.g., Monte Carlo simulations) to distinguish biological effects from analytical noise .
- Ethical compliance : In clinical trials, ensure blinding and placebo controls to mitigate bias, as in migraine prophylaxis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
